

# Application Note: Precision Synthesis of Chiral Crown Ethers from Dimethyl D-Tartrate

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## Compound of Interest

Compound Name: *Dimethyl d-tartrate*

CAS No.: 13171-64-7

Cat. No.: B081414

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## Abstract & Strategic Value

This guide details the synthesis of (4R,5R)-Dimethyl-18-crown-6 and its functional analogs starting from the chiral pool material **Dimethyl D-tartrate**. Unlike commercial racemic crown ethers, tartrate-derived macrocycles possess

-symmetry, making them indispensable tools for enantiomeric recognition of chiral ammonium ions (e.g., amino acid esters, primary amines) and as phase-transfer catalysts in asymmetric synthesis.

The protocol focuses on the "Chiral Diol" route—converting the tartrate diester into a protected 1,4-diol, followed by Williamson ether macrocyclization. This modular approach allows researchers to swap the linker unit (e.g., pentaethylene glycol vs. 2,6-bis(chloromethyl)pyridine) to tune the cavity for specific host-guest interactions.

## Retrosynthetic Logic & Workflow

The synthesis relies on preserving the stereochemical integrity of the tartrate backbone while building the macrocyclic ring. The critical checkpoint is the reduction of the diester to the diol;

incomplete reduction or loss of the acetonide protecting group will lead to polymerization during the cyclization step.

## Synthetic Pathway (Graphviz)



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Figure 1: Modular synthesis pathway converting **Dimethyl D-tartrate** to Chiral 18-Crown-6.

## Experimental Protocols

### Phase 1: Scaffold Preparation (The Chiral Diol)

Objective: Create the nucleophilic (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol core.

#### Step 1: Acetonide Protection

Reaction:

- Setup: Equip a 1 L round-bottom flask with a magnetic stir bar and a reflux condenser.
- Reagents: Charge **Dimethyl D-tartrate** (50.0 g, 0.28 mol), 2,2-dimethoxypropane (80 mL), and anhydrous acetone (200 mL).
- Catalysis: Add p-toluenesulfonic acid monohydrate (0.5 g) as the catalyst.
- Process: Reflux the mixture for 2 hours. The solution will turn clear yellow.
  - Mechanism:[1][2] The acid-catalyzed transacetalization locks the 2,3-diols, preventing racemization and protecting them from the subsequent reduction.
- Workup: Neutralize with solid NaHCO<sub>3</sub> (2 g), filter off solids, and concentrate the filtrate under reduced pressure.

- Purification: Distill the residue under vacuum (approx. 100–110 °C at 0.5 mmHg) or use directly if NMR shows >95% purity.
  - Yield: ~90% (Colorless oil).

## Step 2: Reduction to Diol

### Reaction:

- Safety: LiAlH<sub>4</sub> is pyrophoric. Use strictly anhydrous conditions under Nitrogen/Argon.
- Setup: Flame-dry a 2 L three-neck flask. Equip with mechanical stirrer, addition funnel, and N<sub>2</sub> inlet.
- Preparation: Suspend LiAlH<sub>4</sub> (12.0 g, 0.31 mol) in anhydrous THF (500 mL) and cool to 0 °C.
- Addition: Dissolve the Acetonide Diester (from Step 1, ~50 g) in THF (100 mL). Add dropwise to the LiAlH<sub>4</sub> slurry over 1 hour. Maintain temp <10 °C.
- Reaction: Warm to room temperature and stir for 4 hours.
- Quench (Fieser Method): Cool to 0 °C. Carefully add:
  - 12 mL Water
  - 12 mL 15% NaOH solution
  - 36 mL Water
- Isolation: Stir until the gray precipitate turns white and granular. Filter through a Celite pad.
- Drying: Dry the filtrate over MgSO<sub>4</sub> and concentrate.
  - Target Product: (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol.
  - QC Check:

H NMR should show no methyl ester singlets (~3.8 ppm) and new multiplets for

(~3.6–3.9 ppm).

## Phase 2: Macrocyclization (The Crown Formation)

Objective: Close the ring using a high-dilution Williamson ether synthesis.

### Reagents Preparation

- Linker: Pentaethylene glycol ditosylate (or di-mesylate).
  - Note: This linker provides the necessary 5 oxygen atoms + 10 carbons to complete the 18-membered ring (Total: 18 atoms, 6 oxygens).
- Base: Sodium Hydride (NaH), 60% dispersion in oil.[\[2\]](#)

### Protocol

- Activation: In a dry 1 L three-neck flask under N<sub>2</sub>, wash NaH (4.0 g, 60% dispersion, 100 mmol) with dry hexane (3x) to remove oil. Suspend in anhydrous THF (400 mL).
- Diol Addition: Dissolve the Chiral Diol (8.1 g, 50 mmol) in THF (100 mL). Add slowly to the NaH suspension at room temperature.
  - Observation: H<sub>2</sub> gas evolution.[\[3\]](#) Stir for 1 hour to ensure formation of the dialkoxide.
- Linker Addition: Dissolve Pentaethylene glycol ditosylate (27.3 g, 50 mmol) in THF (100 mL).
- Cyclization: Add the linker solution dropwise to the reaction mixture over 2 hours (use a syringe pump if available).
  - Critical Control: Slow addition favors intramolecular cyclization over intermolecular polymerization.
- Reflux: Heat the mixture to reflux for 24–48 hours.
- Workup:
  - Cool to room temperature.[\[4\]](#)[\[5\]](#)[\[6\]](#)
  - Quench excess NaH with a small amount of water/methanol.

- Evaporate THF. Dissolve residue in  $\text{CH}_2\text{Cl}_2$  (200 mL).
- Wash with water (2 x 100 mL) and brine.
- Purification:
  - The crude oil is often a brown viscous liquid.
  - Column Chromatography: Silica Gel using  $\text{CHCl}_3$ :MeOH (95:5 to 90:10 gradient).
  - TLC Visualization: Iodine chamber or Dragendorff's reagent (orange stain for polyethers).

## Functional Variation: Pyridino-18-Crown-6

For applications in drug development (specifically enantiomeric separation of protonated amines), the pyridine-containing analog is superior due to the rigid "anchor" point provided by the pyridine nitrogen.

- Substitute Linker: Instead of Pentaethylene glycol ditosylate, use 2,6-bis(chloromethyl)pyridine (or the corresponding ditosylate of 2,6-pyridinedimethanol).
- Linker Chain: To maintain the 18-crown-6 size, the tartrate diol must first be extended with ethylene glycol units, OR the pyridine linker must be longer.
  - Common Route: React the Chiral Diol with Tetraethylene glycol ditosylate to form the standard crown, OR react the Chiral Diol with 2,6-bis(bromomethyl)pyridine to form a smaller, rigid macrocycle (often 15-crown-5 analog depending on chain lengths).
  - Refined Protocol for Pyridino-18-Crown-6: The standard literature route (See Ref 3) reacts the extended diol (tartrate diol + 2 eq ethylene oxide) with 2,6-pyridineditosylate.

## Quality Control & Data Table

Parameter	Specification	Method
Appearance	Viscous colorless to pale yellow oil	Visual
Identity	Consistent with structure	H NMR (CDCl <sub>3</sub> )
Optical Rotation	(c=1, CHCl <sub>3</sub> )	Polarimetry
Purity	>95%	GC-MS or HPLC
Key NMR Signals	1.45 (s, 6H, acetonide), 3.6-3.8 (m, polyether backbone)	H NMR

## References

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- Behr, J. P., et al. "Chiral Receptor Molecules Derived from Tartaric Acid." *Helvetica Chimica Acta*, 1980, 63, 2112.

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